10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
Properties
IUPAC Name |
10-methyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-9-8-18-14-7-15-13(6-12(9)14)10-4-2-3-5-11(10)16(17)19-15/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKSWHFBWGQTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C4=C(CCCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the base-promoted addition of certain intermediates followed by cyclization can yield the desired compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives, including 10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one, are studied for their potential therapeutic properties, such as anti-inflammatory and anticancer activities . Additionally, this compound finds applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural differences and molecular properties of the target compound and its analogs:
¹Molecular formula inferred from analogs: Likely C₁₆H₁₄O₃ (if tetrahydro ring replaces aromatic carbons).
Key Observations :
- Substituent Effects : The target compound’s methyl group at position 10 is less sterically demanding than the phenyl derivatives in and . This may enhance membrane permeability compared to bulkier analogs .
- Hydrogenation : The tetrahydro ring in the target compound likely increases solubility due to reduced aromaticity, contrasting with fully aromatic systems like 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one .
Physicochemical and Spectroscopic Properties
Limited data are available for the target compound, but analogs provide benchmarks:
- Melting Points: 10-(4-Fluorophenyl) analog: Not reported . 10-(4-Methoxyphenyl) analog: Not reported, but similar compounds in (e.g., 4i, 4j) show melting points between 123–145°C, suggesting aromatic substituents increase crystallinity .
- Spectroscopy :
Biological Activity
10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with the molecular formula and a molecular weight of 254.28 g/mol. This compound belongs to the class of benzofuran derivatives and has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Therapeutic Potential
Research indicates that benzofuran derivatives, including this compound, exhibit a range of biological activities:
- Anti-inflammatory Activity : Studies have shown that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, similar compounds have demonstrated IC50 values in the low micromolar range for COX inhibition .
- Anticancer Properties : There is evidence suggesting that this compound may interact with various molecular targets involved in cancer progression. It has been noted to inhibit certain kinases associated with tumor growth and proliferation .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors that are pivotal in various signaling pathways. For instance, it may act as an inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a role in cellular processes such as metabolism and cell survival .
Comparative Studies
In comparative studies with other benzofuran derivatives:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | TBD | Anti-inflammatory, Anticancer |
| 7,10-dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one | <10 | Anti-inflammatory |
| 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one | TBD | Anticancer |
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Anti-inflammatory Effects : A study demonstrated that a series of benzofuran derivatives exhibited significant COX inhibitory activity with IC50 values ranging from 0.02 to 0.04 µM. The structure of these compounds influenced their potency significantly .
- Anticancer Activity : Research focusing on GSK-3 inhibitors revealed that certain analogues of benzofuran derivatives showed promising anticancer activity with IC50 values around 2 µM against GSK-3α isoform .
Q & A
Q. What are the standard synthetic routes for 10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one, and how are yields optimized?
The compound is synthesized via multi-step organic reactions, often starting with substituted phenols or chromene backbones. Key steps include:
- Electrophilic substitution to introduce methyl or aryl groups (e.g., iodonium salt-mediated coupling) .
- Cyclization reactions to form the fused benzofurochromenone core under inert atmospheres .
- Purification via column chromatography or HPLC to achieve >95% purity . Yields are optimized by controlling reaction parameters:
- Temperature : Lower temps (e.g., 0–5°C) for sensitive intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring saturation. For example, methyl groups at C10 appear as singlets (~δ 2.1–2.5 ppm) .
- IR Spectroscopy : Detects carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and furan C-O-C vibrations .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 342.0892 for CHO) .
Q. What preliminary biological activities are associated with this compound?
- Anticancer potential : Inhibits kinase pathways (e.g., EGFR or CDK2) in vitro, with IC values ranging from 5–20 μM in cancer cell lines .
- Anti-inflammatory effects : Reduces COX-2 enzyme activity by 30–50% at 10 μM concentrations .
- Antimicrobial activity : Moderate inhibition (MIC ~25 μg/mL) against Gram-positive bacteria .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation) impact biological activity?
Substituents critically modulate target interactions:
- Fluorine at C4 : Enhances metabolic stability and binding to hydrophobic enzyme pockets (e.g., 10-(4-fluorophenyl) derivatives show 2x higher anticancer activity than non-fluorinated analogs) .
- Methoxy groups : Improve solubility but may reduce membrane permeability. For example, 3-methoxy derivatives exhibit weaker COX-2 inhibition than non-substituted analogs . Systematic SAR studies using in silico docking (e.g., AutoDock Vina) and comparative assays are recommended .
Q. How can contradictory data on cytotoxicity across studies be resolved?
Discrepancies often arise from:
- Cell line variability : Sensitivity differences (e.g., HeLa vs. MCF-7 cells) due to varying receptor expression .
- Assay conditions : Viability assays (MTT vs. resazurin) yield differing IC values. Standardize protocols and include positive controls (e.g., doxorubicin) .
- Compound purity : HPLC-validated purity (>98%) reduces off-target effects .
Q. What computational methods are used to predict binding modes with biological targets?
- Molecular docking : Tools like Schrödinger Maestro predict interactions with kinases (e.g., π-π stacking with EGFR’s Phe723) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. How can reaction byproducts be minimized during large-scale synthesis?
- Catalyst optimization : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like over-oxidation .
- In-line analytics : Real-time FTIR monitors reaction progress, enabling immediate adjustments .
Methodological Recommendations
- Synthetic Challenges : Use Schlenk lines for oxygen-sensitive steps to prevent oxidation of furan rings .
- Biological Assays : Pair in vitro studies with zebrafish models to assess toxicity/off-target effects .
- Data Reproducibility : Deposit raw spectral data in repositories like Zenodo for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
